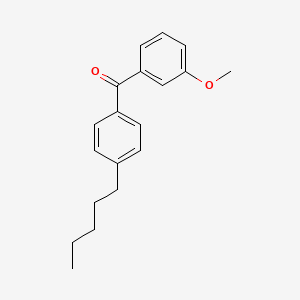
3-Methoxy-4'-n-pentylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4’-n-pentylbenzophenone, also known as (3-methoxyphenyl)(4-pentylphenyl)methanone, is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound belongs to the family of benzophenones, which are widely used in various industrial and scientific applications due to their ability to absorb ultraviolet (UV) radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this method, anisole (methoxybenzene) reacts with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 3-Methoxy-4’-n-pentylbenzophenone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4’-n-pentylbenzophenone.
Reduction: Formation of 3-methoxy-4’-n-pentylbenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methoxy-4’-n-pentylbenzophenone has several scientific research applications, including:
Chemistry: Used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a photoprotective agent.
Industry: Utilized in the production of polymers, coatings, and other materials that require UV stability.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV radiation. This absorption leads to the dissipation of energy as heat, thereby protecting underlying materials or skin from UV-induced damage . The compound may also interact with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzophenone: Similar in structure but lacks the pentyl group, making it less hydrophobic and potentially less effective as a UV filter.
4-Hydroxy-3-methoxybenzophenone: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV-absorbing properties but also increase its molecular weight.
Uniqueness
3-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both a methoxy group and a pentyl group, which confer specific chemical and physical properties. The methoxy group enhances its UV-absorbing capability, while the pentyl group increases its hydrophobicity, making it more suitable for applications in non-polar environments and formulations .
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOJWPKJPIUGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641477 |
Source


|
| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-68-2 |
Source


|
| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
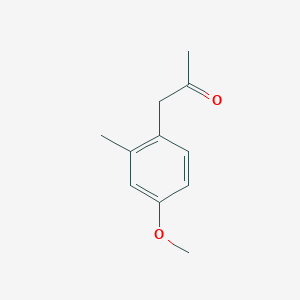
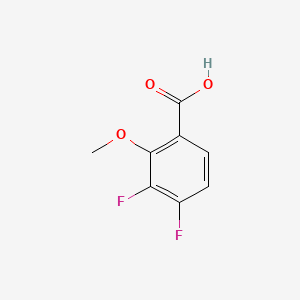
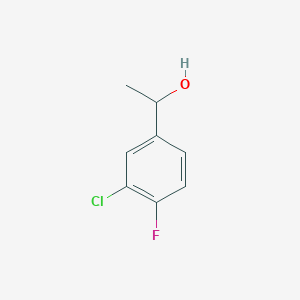
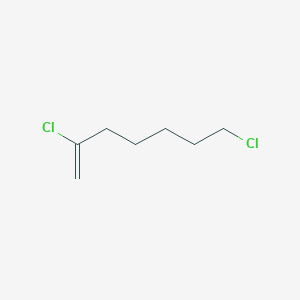

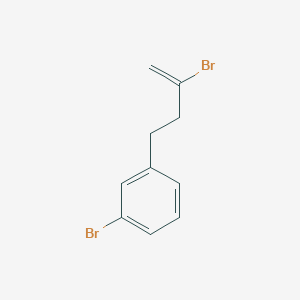
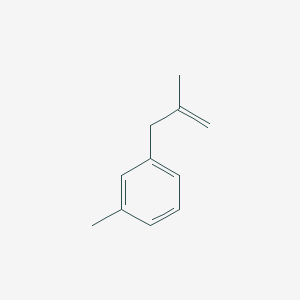

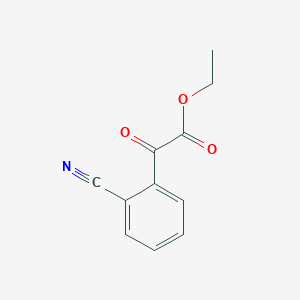
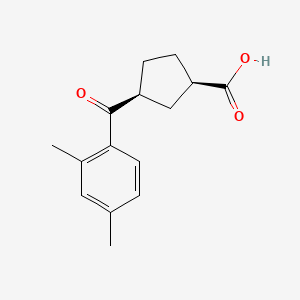
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)
